2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE
Description
2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a tetrahydrofuran ring, a triazole ring, and a cyclohexylacetamide group
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c27-20(23-16-5-2-1-3-6-16)13-31-22-25-24-21(26(22)12-17-7-4-10-28-17)15-8-9-18-19(11-15)30-14-29-18/h8-9,11,16-17H,1-7,10,12-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZANNDOWOJIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Tetrahydrofuran Ring: This step involves the reduction of a furan derivative.
Construction of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The benzodioxole, tetrahydrofuran, and triazole moieties are then coupled together using appropriate linkers and reagents.
Introduction of the Cyclohexylacetamide Group: This final step involves the acylation of the intermediate compound with cyclohexylacetyl chloride.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or triazole rings, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Material Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The benzodioxole and triazole rings may facilitate binding to these targets, while the tetrahydrofuran and cyclohexylacetamide groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE include:
N-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUOROACETAMIDE: This compound shares the benzodioxole moiety but differs in the acetamide group and overall structure.
5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE: This compound also contains the benzodioxole moiety but has different functional groups and a simpler structure.
1-(1,3-BENZODIOXOL-5-YL)-2-(ETHYLAMINO)-1-PENTANONE: This compound features the benzodioxole moiety and an amine group, making it structurally distinct.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
